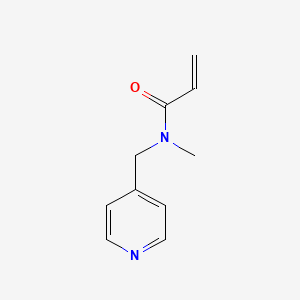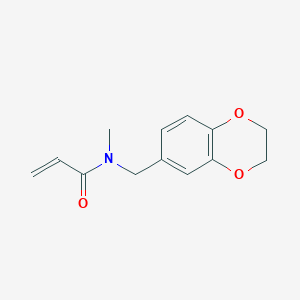
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide, also known as AOP-RANTES, is a chemokine analogue that has been developed for its potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism of Action
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide works by binding to chemokine receptors, specifically CCR1, CCR3, and CCR5. This binding prevents the activation of these receptors by natural chemokines, which in turn inhibits the recruitment and activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tumor growth in preclinical studies.
Biochemical and Physiological Effects:
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the recruitment and activation of immune cells, which leads to reduced inflammation and tumor growth. Additionally, it has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in lab experiments is its specificity for chemokine receptors, which allows for more targeted effects compared to natural chemokines. Additionally, 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been shown to be stable in various conditions, which allows for easier storage and handling. However, one limitation of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide is its cost, which can be higher compared to natural chemokines.
Future Directions
For scientific research on 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide include further preclinical and clinical studies to explore its potential therapeutic applications in various diseases. Additionally, research can be done to optimize the synthesis and formulation of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide for improved efficacy and cost-effectiveness. Finally, research can be done to explore the use of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide in combination with other therapies for enhanced therapeutic effects.
Synthesis Methods
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the compound is synthesized on a solid resin support, while in solution-phase synthesis, the compound is synthesized in a solution. Both methods involve the sequential addition of amino acids to form the peptide chain, which is then cleaved from the resin support or purified from the solution.
Scientific Research Applications
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory diseases. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies, and has been tested in clinical trials for its safety and efficacy in treating HIV.
properties
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-3-8(13)11(17)14-7-4-5-9-10(6-7)16-12(18)15-9/h4-6,8H,2-3,13H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOWCGUYDLUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)








![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)